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Compound of Interest

Compound Name: 4-(Difluoromethylthio)aniline

Cat. No.: B1364554 Get Quote

An In-depth Technical Guide to 4-(Difluoromethylthio)aniline for Advanced Research

Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-(Difluoromethylthio)aniline
(CAS No: 24933-60-6), a fluorinated building block of increasing importance in the fields of

medicinal chemistry and materials science. We will delve into its core chemical identity,

synthesis, reactivity, and strategic applications, offering field-proven insights for researchers,

scientists, and drug development professionals.

Core Chemical Identity and Nomenclature
4-(Difluoromethylthio)aniline is an aniline derivative characterized by the presence of a

difluoromethylthio (-SCF₂H) group at the para-position of the benzene ring. This functional

group imparts unique physicochemical properties that are highly sought after in the design of

novel bioactive molecules and advanced materials.

Chemical Structure: 

IUPAC Name: 4-[(difluoromethyl)sulfanyl]aniline[1]
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Common Synonyms: 4-((Difluoromethyl)thio)aniline, 4-Difluoromethylsulfanyl-phenylamine,

4-Aminophenyl difluoromethyl sulfide[1][2]

CAS Number: 24933-60-6[1][2]

Molecular Formula: C₇H₇F₂NS[1]

Molecular Weight: 175.20 g/mol [1]

Physicochemical and Spectroscopic Properties
The introduction of the -SCF₂H group significantly influences the molecule's properties

compared to aniline. It increases lipophilicity while also providing a hydrogen bond donor

capability, a combination of features valuable in drug design.[3]

Table 1: Physicochemical Properties of 4-(Difluoromethylthio)aniline

Property Value Reference

CAS Number 24933-60-6 [1][2]

Molecular Formula C₇H₇F₂NS [1]

Molecular Weight 175.20 g/mol [1]

Boiling Point 64°C @ 0.01 mmHg [1]

Appearance Expected to be a liquid Inferred from related structures

Hazard Codes T (Toxic), Xi (Irritant) [1]

Table 2: Predicted Spectroscopic Data
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Technique
Predicted Chemical Shifts /
Characteristics

¹H NMR

Aromatic protons (AA'BB' system, ~6.6-7.4

ppm), Amine protons (broad singlet, ~3.8 ppm),

-SCF₂H (triplet, J ~56 Hz, ~6.5-7.0 ppm)

¹³C NMR
Aromatic carbons (~115-150 ppm), C-SCF₂H

(~120-130 ppm), CF₂H (triplet, J ~230-240 Hz)

¹⁹F NMR Doublet (J ~56 Hz, ~ -90 to -100 ppm)

Mass Spec (EI) M⁺ peak at m/z = 175

Note: The spectroscopic data are predicted based on the structure and data from analogous

compounds. Experimental verification is required.

Synthesis and Mechanistic Rationale
The synthesis of aryl difluoromethyl thioethers can be achieved through several modern

methodologies. A robust and increasingly common approach involves the difluoromethylation of

the corresponding thiol, in this case, 4-aminothiophenol. This method avoids the handling of

hazardous difluoromethane gas and offers good functional group tolerance. The use of a

bench-stable S-(difluoromethyl)sulfonium salt serves as an efficient difluorocarbene precursor.

[4][5]

Protocol: Synthesis via Difluoromethylation of 4-
Aminothiophenol
This protocol is based on established methods for the difluoromethylation of thiophenols.[4][5]

Step 1: Preparation of the Reaction Mixture

To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-

aminothiophenol (1.0 eq).

Dissolve the thiol in a suitable anhydrous solvent, such as acetonitrile or tetrahydrofuran

(THF).
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Add a base, such as lithium hydroxide (LiOH) or potassium carbonate (K₂CO₃) (1.5 - 2.0 eq),

to the solution. The choice of a base is critical; it deprotonates the thiol to form the more

nucleophilic thiolate anion (ArS⁻), which is the active species for the subsequent reaction.[5]

Step 2: Difluoromethylation

In a separate vessel, dissolve the S-(difluoromethyl)diarylsulfonium salt (e.g., S-

(difluoromethyl)-S,S-diphenylsulfonium tetrafluoroborate) (1.2 eq) in the same anhydrous

solvent.

Slowly add the solution of the difluoromethylating agent to the stirring thiolate solution at

room temperature.

The reaction mechanism proceeds via the attack of the nucleophilic thiolate on the sulfonium

salt, which then fragments to generate a difluorocarbene (:CF₂) intermediate. This highly

reactive species is immediately trapped by another thiolate anion to form the desired S-CF₂H

bond.[4][6]

Allow the reaction to stir at room temperature for 12-24 hours, monitoring its progress by

Thin Layer Chromatography (TLC) or LC-MS.

Step 3: Work-up and Purification

Upon completion, quench the reaction by adding water.

Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

and filter.

Concentrate the solvent under reduced pressure to obtain the crude product.

Purify the residue using silica gel column chromatography, typically with a hexane/ethyl

acetate gradient, to yield pure 4-(Difluoromethylthio)aniline.
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Step 1: Thiolate Formation

Step 2: Difluoromethylation

Step 3: Purification
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Caption: Workflow for the synthesis of 4-(Difluoromethylthio)aniline.

Reactivity and Key Chemical Transformations
The reactivity of 4-(Difluoromethylthio)aniline is governed by its two primary functional

groups: the nucleophilic aromatic amine (-NH₂) and the difluoromethylthio (-SCF₂H) moiety.

Reactions of the Amino Group: The -NH₂ group is a versatile handle for synthetic

elaboration. It readily undergoes standard aniline chemistry, including:

Acylation/Amide Formation: Reaction with acyl chlorides or anhydrides in the presence of

a base to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: N-alkylation, although selectivity can be an issue.

Diazotization: Conversion to a diazonium salt using nitrous acid (NaNO₂/HCl), which can

then be displaced by a wide variety of nucleophiles in Sandmeyer-type reactions.[7]

Reactions of the Difluoromethylthio Group: The -SCF₂H group is generally stable under

many reaction conditions. However, the sulfur atom can be oxidized to the corresponding

sulfoxide (-S(O)CF₂H) and sulfone (-S(O)₂CF₂H) using appropriate oxidizing agents (e.g., m-

CPBA, Oxone®). This transformation is significant as it dramatically alters the electronic
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properties of the substituent, converting it from a weak electron-donating/withdrawing group

to a powerful electron-withdrawing group.

Amine Group Reactions Sulfur Group Reactions

4-(Difluoromethylthio)aniline

N-Acylated Product
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Caption: Key reactivity pathways of 4-(Difluoromethylthio)aniline.

Applications in Drug Discovery and Development
The strategic incorporation of fluorine into drug candidates is a well-established strategy to

enhance pharmacological properties.[8][9] The -SCF₂H group, in particular, offers a unique and

advantageous profile for medicinal chemists.
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Bioisosterism: The difluoromethyl group is recognized as a bioisostere of thiol (-SH) and

hydroxyl (-OH) groups.[3] It can participate in hydrogen bonding as a lipophilic H-bond donor,

potentially improving target engagement while simultaneously increasing membrane

permeability due to its higher lipophilicity.[3]

Metabolic Stability: Fluorination often enhances metabolic stability by blocking sites

susceptible to oxidative metabolism (e.g., by Cytochrome P450 enzymes). This can lead to

improved pharmacokinetic profiles, such as longer half-life and reduced drug dosage.[8]

Modulation of pKa: The electronic properties of the -SCF₂H group can influence the pKa of

the nearby amino group, which can be fine-tuned to optimize target binding or solubility.

Valuable Intermediate: As a primary aniline, this compound is a key starting material for

building more complex molecular scaffolds. Its derivatives are explored as intermediates in

the synthesis of kinase inhibitors, antimicrobial agents, and agrochemicals.[7][10] The

analogous trifluoromethylthio (-SCF₃) aniline is a known building block for pharmaceuticals,

and 4-(difluoromethylthio)aniline serves a similar strategic role.[11][12]

Safety and Handling
According to available safety data, 4-(Difluoromethylthio)aniline is classified as toxic and an

irritant.[1]

Hazard Codes: T, Xi[1]

Risk Statements: R36/37/38 (Irritating to eyes, respiratory system and skin).

Safety Precautions: Standard laboratory safety precautions should be employed, including

the use of personal protective equipment (gloves, safety glasses, lab coat) and handling in a

well-ventilated fume hood.

Conclusion
4-(Difluoromethylthio)aniline is a specialized chemical building block with significant potential

for innovation in drug discovery and materials science. Its unique combination of a reactive

aniline handle and a property-modulating difluoromethylthio group makes it a valuable tool for

chemists. Understanding its synthesis, reactivity, and the strategic rationale for its use allows
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researchers to fully leverage its potential in the creation of next-generation functional

molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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